4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
CAS No.: 1793003-65-2
Cat. No.: VC2872995
Molecular Formula: C10H11BFNO2
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1793003-65-2 |
---|---|
Molecular Formula | C10H11BFNO2 |
Molecular Weight | 207.01 g/mol |
IUPAC Name | [4-(2-cyanopropan-2-yl)-2-fluorophenyl]boronic acid |
Standard InChI | InChI=1S/C10H11BFNO2/c1-10(2,6-13)7-3-4-8(11(14)15)9(12)5-7/h3-5,14-15H,1-2H3 |
Standard InChI Key | PYLDACORZHNYTJ-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)C(C)(C)C#N)F)(O)O |
Introduction
Chemical Properties
Molecular Structure and Identification
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid possesses a complex molecular structure with multiple functional groups arranged around a phenyl core. The molecule's key identifying information is summarized in the table below:
Property | Value |
---|---|
Chemical Name | 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid |
CAS Number | 1793003-65-2 |
Synonyms | Boronic acid, B-[4-(1-cyano-1-methylethyl)-2-fluorophenyl]- |
Molecular Formula | C₁₀H₁₁BFNO₂ |
Molecular Weight | 207.01 g/mol |
MDL Number | MFCD22375016 |
The structural arrangement features a phenyl ring with a boronic acid group (-B(OH)₂), a fluorine atom at the ortho position (2-position), and a 1-cyano-1-methylethyl group at the para position (4-position). This substitution pattern contributes to the compound's chemical reactivity and potential applications in organic synthesis .
Physical and Chemical Characteristics
Although detailed physical property data is limited in the available sources, boronic acids typically present as white to off-white crystalline solids. Based on similar compounds, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid likely exhibits moderate solubility in polar organic solvents such as tetrahydrofuran, ethanol, and acetonitrile, with limited solubility in water .
The boronic acid functional group (-B(OH)₂) is known to act as a Lewis acid due to the electron-deficient boron center, which can coordinate with Lewis bases. This property is significant in various applications, including sensor development and catalysis. Furthermore, the presence of the fluorine atom and cyano group modifies the electronic properties of the phenyl ring, potentially affecting its reactivity and binding interactions .
Symbol (GHS) | Signal Word | Hazard Categories |
---|---|---|
GHS07 | Warning | Acute toxicity, oral (Category 4) |
Acute toxicity, dermal (Category 4) | ||
Acute toxicity, inhalation (Category 4) |
The compound is associated with hazard statements H302, H312, and H332, indicating it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .
Supplier | Location | Contact Information |
---|---|---|
Toronto Research Chemicals (TRC) | Canada | Not specified in sources |
AK Scientific | USA | Not specified in sources |
Crysdot | Not specified | Not specified in sources |
Shanghai HongMin Pharmaceutical Co., Ltd. | China | 13651987816, hongminpharm@163.com |
Jiangsu aikang biomedical research and development co., LTD | China | 025-66110311, qzhang@aikonchem.com |
Energy Chemical | China | 021-58432009, marketing@energy-chemical.com |
WEITIXIHAUGONG | China | 0371-53370800, 2853031799@qq.com |
Hangzhou Hongxi Biomedical Technology Co., LTD | China | 18989489206, hongxipharm@163.com |
Shanghai Jieshikai Biotechnology Co., Ltd. | China | 021-57520305, lihua@jskchem.com |
Hangzhou Boloko Biotechnology Co., LTD | China | 13757158499, bolokobiotech@qq.com |
BLD Pharmatech | China | 86-21-61629022 |
These suppliers primarily provide the compound for research and laboratory purposes, with explicit restrictions against its use in food, cosmetics, drugs, consumer products, biocides, or pesticides .
Supplier | Product Number | Quantity | Price (USD) | Purity | Data Date |
---|---|---|---|---|---|
TRC | C987648 | 1g | $460 | Not specified | 2021-12-16 |
AK Scientific | Y2609 | 1g | $371 | 95% | 2021-12-16 |
Crysdot | CD12131145 | 1g | $310 | 95+% | 2021-12-16 |
Crysdot | CD12131145 | 5g | $930 | 95+% | 2021-12-16 |
This pricing information indicates that 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a relatively expensive research chemical, with costs ranging from $310 to $460 per gram depending on the supplier and potentially the purity grade .
Research Applications
Synthetic Chemistry Applications
Boronic acids like 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid play crucial roles in organic synthesis, particularly as coupling partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which combines organoboronic acids with organohalides to form carbon-carbon bonds, is one of the most widely used applications for boronic acids in both academic and industrial settings .
The presence of the cyano group and fluorine atom in 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid provides additional functionality that can be exploited in subsequent transformations. The cyano group can serve as a precursor to various functional groups including amines, amides, and carboxylic acids, while the fluorine atom can enhance binding interactions in medicinal chemistry applications .
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